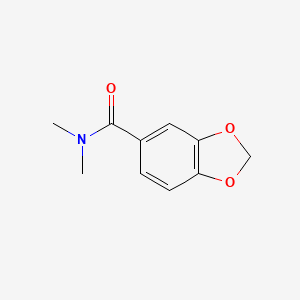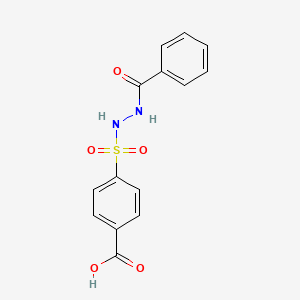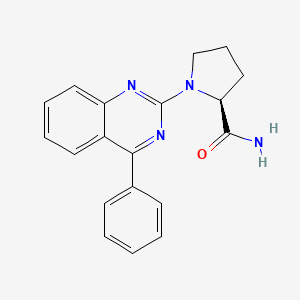
(2S)-1-(4-phenylquinazolin-2-yl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-(4-phenylquinazolin-2-yl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PPQ and has a molecular weight of 342.41 g/mol. PPQ is a pyrrolidine derivative that has a quinazoline ring system attached to it.
Aplicaciones Científicas De Investigación
PPQ has been extensively studied for its potential applications in various fields. One of the most promising applications of PPQ is in the field of cancer research. PPQ has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. PPQ has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
PPQ has also been studied for its potential applications in the treatment of neurodegenerative diseases. PPQ has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. PPQ has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of PPQ is not fully understood. However, it is believed that PPQ exerts its effects by inhibiting the activity of protein kinase B, also known as Akt. Akt is a protein that plays a key role in cell survival and proliferation. Inhibition of Akt by PPQ leads to the induction of apoptosis in cancer cells and the protection of neurons from oxidative stress.
Biochemical and Physiological Effects
PPQ has been shown to have several biochemical and physiological effects. PPQ has been shown to inhibit the activity of Akt, leading to the induction of apoptosis in cancer cells. PPQ has also been shown to protect neurons from oxidative stress and reduce inflammation in the brain. PPQ has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of PPQ is that it is relatively easy to synthesize and purify. PPQ has also been shown to have low toxicity in animal models. However, one of the limitations of PPQ is that its mechanism of action is not fully understood. PPQ also has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on PPQ. One direction is to further investigate the mechanism of action of PPQ. Understanding how PPQ inhibits the activity of Akt could lead to the development of more potent and selective Akt inhibitors. Another direction is to investigate the potential applications of PPQ in the treatment of other diseases, such as diabetes and cardiovascular disease. Finally, more research is needed to determine the optimal dosage and administration of PPQ for different applications.
Métodos De Síntesis
PPQ can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-aminobenzophenone with 2-bromoacetophenone in the presence of sodium hydride. The resulting intermediate is then treated with pyrrolidine and acetic anhydride to form PPQ. This method has been optimized to yield high purity PPQ with good yield.
Propiedades
IUPAC Name |
(2S)-1-(4-phenylquinazolin-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c20-18(24)16-11-6-12-23(16)19-21-15-10-5-4-9-14(15)17(22-19)13-7-2-1-3-8-13/h1-5,7-10,16H,6,11-12H2,(H2,20,24)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXCKUJPALZRCG-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

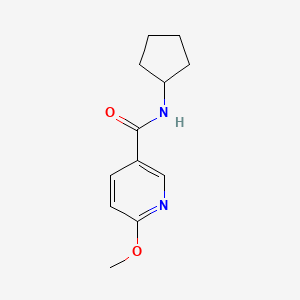
![1-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]piperidine-4-carboxamide](/img/structure/B7519546.png)
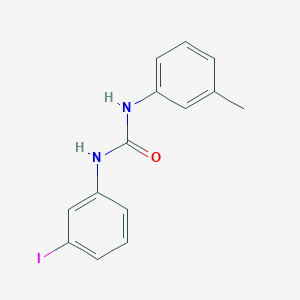

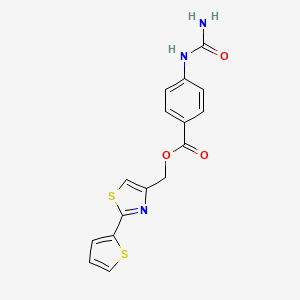
![[3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone](/img/structure/B7519585.png)
![(3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7519599.png)
![3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid](/img/structure/B7519602.png)
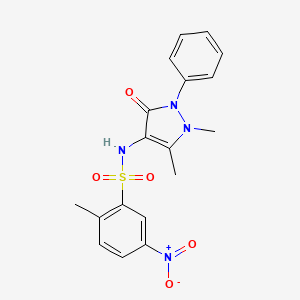
![2-methylbutyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7519606.png)

![N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B7519614.png)
